

Spectroscopic Profile of 3-Ethyl-3-pentanol: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethyl-3-pentanol

Cat. No.: B146929

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Introduction

3-Ethyl-3-pentanol (CAS No: 597-49-9), also known as triethylcarbinol, is a tertiary heptyl alcohol with significant applications in chemical synthesis and as a solvent. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and industrial settings. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-ethyl-3-pentanol**, complete with experimental protocols and visual representations of spectroscopic principles.

Data Presentation

The spectroscopic data for **3-ethyl-3-pentanol** is summarized in the following tables, providing a clear and concise reference for researchers and scientists.

Table 1: Predicted ^1H NMR Spectroscopic Data for 3-Ethyl-3-pentanol

Due to the symmetrical nature of **3-ethyl-3-pentanol**, $((\text{CH}_3\text{CH}_2)_3\text{COH})$, the three ethyl groups are chemically equivalent. This results in a simplified ^1H NMR spectrum.

| Signal Assignment | Predicted Chemical Shift (δ , ppm) | Multiplicity | Integration |
|--------------------------------|--|--------------------|-------------|
| -CH ₃ (Methyl) | ~ 0.9 | Triplet (t) | 9H |
| -CH ₂ - (Methylene) | ~ 1.5 | Quartet (q) | 6H |
| -OH (Hydroxyl) | Variable (typically 1-3) | Singlet (s, broad) | 1H |

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Ethyl-3-pentanol

The proton-decoupled ¹³C NMR spectrum is also simplified due to the molecule's symmetry.

| Carbon Assignment | Predicted Chemical Shift (δ , ppm) |
|--------------------------------|--|
| -CH ₃ (Methyl) | ~ 8 |
| -CH ₂ - (Methylene) | ~ 33 |
| C-OH (Quaternary Carbon) | ~ 75 |

Table 3: Infrared (IR) Spectroscopic Data for 3-Ethyl-3-pentanol

The following characteristic absorption bands are observed in the IR spectrum of **3-ethyl-3-pentanol**.^[1]

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|----------------|--|
| ~ 3400 (broad) | O-H stretch | Alcohol (-OH) |
| 2965, 2878 | C-H stretch | Alkane (-CH ₃ , -CH ₂ -) |
| 1460 | C-H bend | Alkane (-CH ₂ -) |
| 1380 | C-H bend | Alkane (-CH ₃) |
| ~ 1150 | C-O stretch | Tertiary Alcohol (C-OH) |

Table 4: Mass Spectrometry (MS) Data for 3-Ethyl-3-pentanol

The mass spectrum is characterized by the molecular ion and prominent fragment ions resulting from alpha-cleavage.^[2]

| m/z | Relative Intensity | Proposed Fragment |
|-----|--------------------|---|
| 116 | Low | [M] ⁺ , Molecular Ion |
| 87 | High | [M - CH ₂ CH ₃] ⁺ |
| 59 | Base Peak | [M - CH ₂ CH ₃ - C ₂ H ₄] ⁺ or [(CH ₃ CH ₂) ₂ COH] ⁺ |
| 43 | Moderate | [C ₃ H ₇] ⁺ |
| 29 | High | [CH ₂ CH ₃] ⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of **3-ethyl-3-pentanol**.

Materials:

- **3-Ethyl-3-pentanol** (high purity)
- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm)
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
 - For ^1H NMR, accurately weigh approximately 10-20 mg of **3-ethyl-3-pentanol** and dissolve it in approximately 0.6 mL of CDCl_3 in a clean, dry vial.
 - For ^{13}C NMR, a more concentrated sample of 50-100 mg in 0.6 mL of CDCl_3 is recommended.
 - Thoroughly mix the solution using a vortex mixer to ensure homogeneity.
- Sample Transfer:
 - Using a pipette, transfer the solution into a 5 mm NMR tube.
 - Ensure the liquid height in the tube is approximately 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:

- Acquire the ^1H NMR spectrum, typically using a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire the proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **3-ethyl-3-pentanol**.

Materials:

- **3-Ethyl-3-pentanol**
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Isopropanol or acetone for cleaning

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or acetone.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application:
 - Place a single drop of **3-ethyl-3-pentanol** directly onto the center of the ATR crystal.
- Data Acquisition:
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

- Cleaning:
 - After the measurement, thoroughly clean the ATR crystal with a solvent-dampened tissue.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragment ions of **3-ethyl-3-pentanol**.

Materials:

- **3-Ethyl-3-pentanol**
- Gas chromatograph-mass spectrometer (GC-MS) system
- Microsyringe

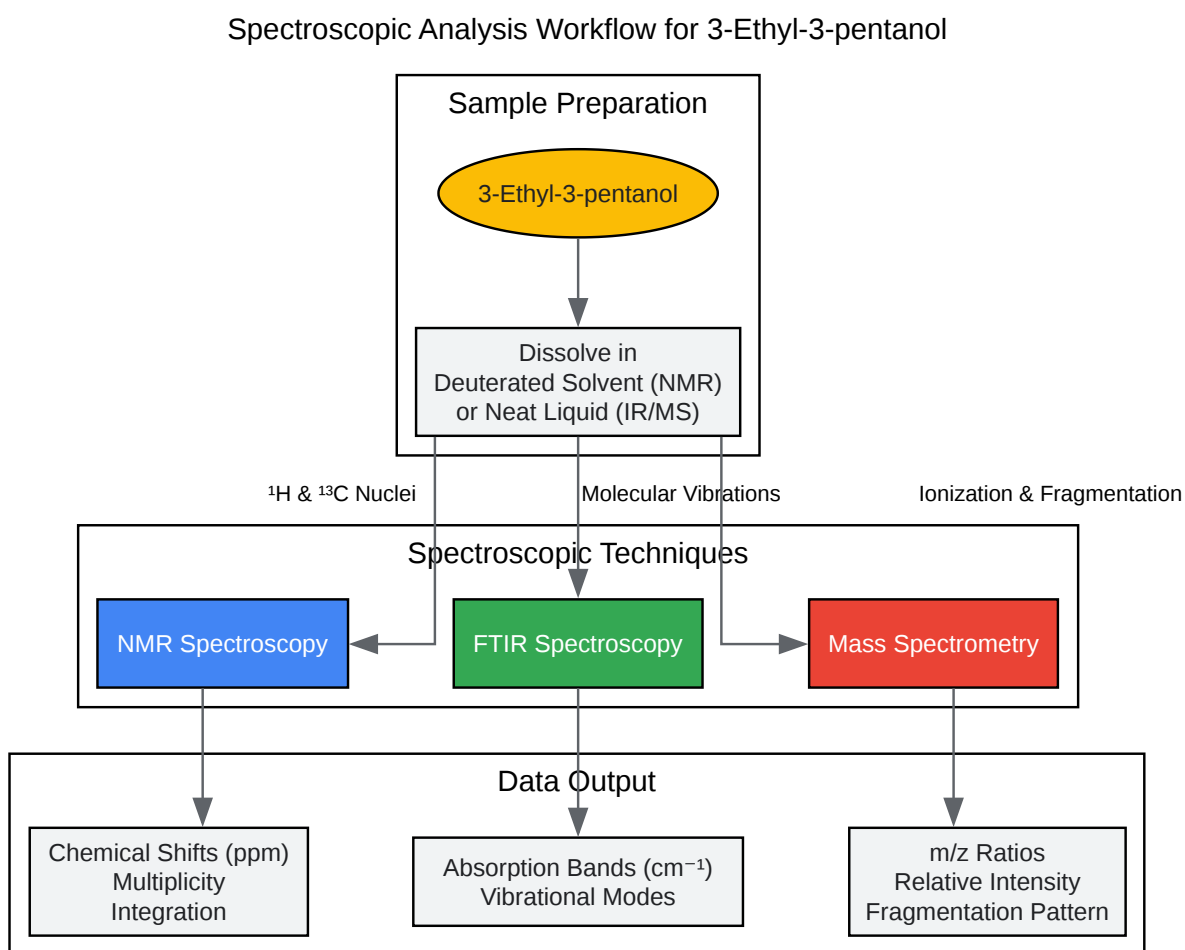
Procedure:

- Sample Introduction:
 - A dilute solution of **3-ethyl-3-pentanol** in a volatile solvent (e.g., dichloromethane or ether) is prepared.
 - Using a microsyringe, a small volume (typically 1 μL) of the solution is injected into the GC inlet. The GC will separate the analyte from the solvent and introduce it into the mass spectrometer.
- Ionization:
 - In the ion source, the vaporized **3-ethyl-3-pentanol** molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis:
 - The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

- Detection:
 - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Mandatory Visualization

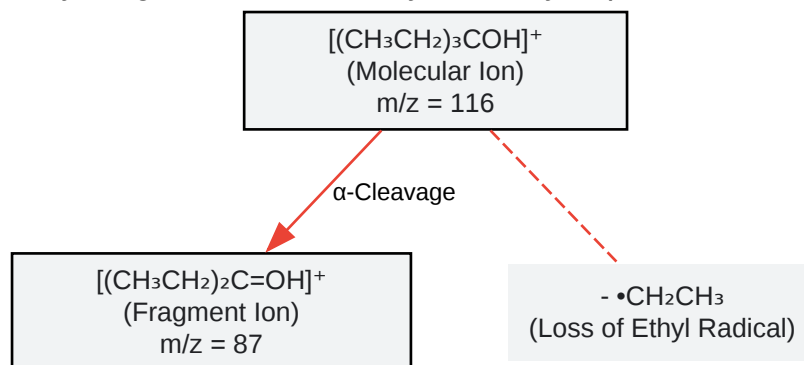
The following diagrams illustrate key concepts related to the spectroscopic analysis of **3-ethyl-3-pentanol**.



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Caption: Workflow of spectroscopic analysis for **3-ethyl-3-pentanol**.

Primary Fragmentation Pathway of 3-Ethyl-3-pentanol in EI-MS



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Caption: Alpha-cleavage fragmentation of **3-ethyl-3-pentanol** in mass spectrometry.

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References

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